(5S,6Z,8E,10E,12R,14Z)-5,12,20-trihydroxyicosa-6,8,10,14-tetraenoate
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Overview
Description
20-hydroxy-leukotriene B4(1-) is conjugate base of 20-hydroxy-leukotriene B4 arising from deprotonation of the carboxylic acid function. It has a role as a human metabolite. It is a conjugate base of a 20-hydroxy-leukotriene B4.
Scientific Research Applications
Synthesis and Metabolism
Synthesis Techniques : Advances in synthesis techniques for complex fatty acids, such as the stereochemical approach for (6Z,10E,12Z)-octadeca-6,10,12-trienoic acid and (8Z,12E,14Z)-eicosa-8,12,14-trienoic acid, have been developed. These methods involve palladium-catalyzed cross-coupling reactions and Wittig reactions, providing high chemical purities and aiding in metabolic studies (Loreau, Chardigny, Sebedio, & Nöel, 2003).
Metabolic Fate and Inactivation : Studies on Resolvin E1 (RvE1), which shares a similar structure to the queried compound, reveal its conversion to several metabolic products in various species and tissues. These metabolites have reduced bioactivity compared to RvE1, suggesting specific inactivation pathways during inflammation resolution (Hong, Porter, Lu, Oh, Pillai, & Serhan, 2008).
Biological Functions
- Anti-inflammatory Properties : The compound Resolvin E1, closely related to the queried chemical, exhibits significant anti-inflammatory effects. These effects include reducing dermal inflammation and interleukin 12 production through the activation of specific receptors, suggesting potential for therapeutic applications in inflammation-related disorders (Arita, Bianchini, Aliberti, Sher, Chiang, Hong, Yang, Petasis, & Serhan, 2005).
Analytical and Quantitative Methods
- Quantitative Analysis : Advanced analytical techniques, such as ultrahigh-performance liquid chromatography and mass spectrometry, have been employed to quantify similar fatty acids in food supplements. These methods provide insights into the concentrations and potential effects of these compounds in dietary sources (Schlotterbeck, Cebo, Kolb, & Lämmerhofer, 2018).
Properties
Molecular Formula |
C20H31O5- |
---|---|
Molecular Weight |
351.5 g/mol |
IUPAC Name |
(5S,6Z,8E,10E,12R,14Z)-5,12,20-trihydroxyicosa-6,8,10,14-tetraenoate |
InChI |
InChI=1S/C20H32O5/c21-17-10-6-2-1-3-7-12-18(22)13-8-4-5-9-14-19(23)15-11-16-20(24)25/h3-5,7-9,13-14,18-19,21-23H,1-2,6,10-12,15-17H2,(H,24,25)/p-1/b5-4+,7-3-,13-8+,14-9-/t18-,19-/m1/s1 |
InChI Key |
PTJFJXLGRSTECQ-PSPARDEHSA-M |
Isomeric SMILES |
C(CC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)[O-])O)O)CCO |
Canonical SMILES |
C(CCC=CCC(C=CC=CC=CC(CCCC(=O)[O-])O)O)CCO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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